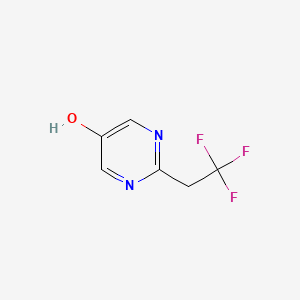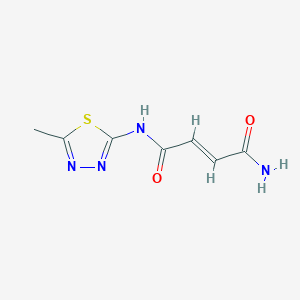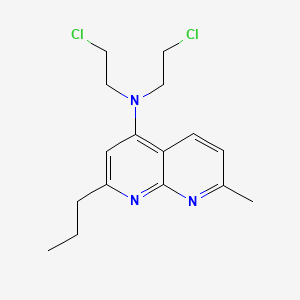![molecular formula C14H30N2O B14344998 Nonanamide, N-[3-(dimethylamino)propyl]- CAS No. 93393-36-3](/img/structure/B14344998.png)
Nonanamide, N-[3-(dimethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanamide, N-[3-(dimethylamino)propyl]- is a chemical compound known for its versatile applications in various fields. It is an amide derivative with a structure that includes a nonanoic acid moiety and a dimethylamino propyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of nonanoic acid with N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of Nonanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used but often include substituted amides.
Wissenschaftliche Forschungsanwendungen
Nonanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
Wirkmechanismus
The mechanism of action of Nonanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dimethylamino group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearamidopropyl dimethylamine: Similar in structure but with a longer alkyl chain.
N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group instead of a nonanoic acid moiety.
Uniqueness
Nonanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific combination of a nonanoic acid moiety and a dimethylamino propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93393-36-3 |
|---|---|
Molekularformel |
C14H30N2O |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]nonanamide |
InChI |
InChI=1S/C14H30N2O/c1-4-5-6-7-8-9-11-14(17)15-12-10-13-16(2)3/h4-13H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
WDDFTFNOODMUNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)

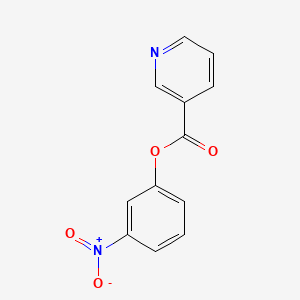
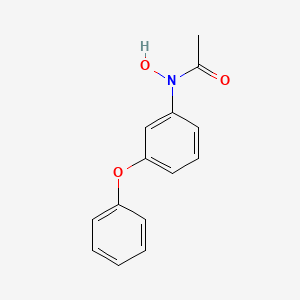

![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
